molecular formula C26H30N4O2 B11135802 2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11135802
M. Wt: 430.5 g/mol
InChI Key: PTQDYLJOQIKQGX-UHFFFAOYSA-N
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Description

2-[3-(4-BENZYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a piperidine ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-BENZYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-[3-(4-BENZYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-BENZYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H30N4O2/c31-25(27-16-13-21-7-3-1-4-8-21)20-30-26(32)12-11-24(28-30)29-17-14-23(15-18-29)19-22-9-5-2-6-10-22/h1-12,23H,13-20H2,(H,27,31)

InChI Key

PTQDYLJOQIKQGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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